Homocapsaicin

Catalog No.
S783103
CAS No.
58493-48-4
M.F
C₁₉H₂₉NO₃
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homocapsaicin

CAS Number

58493-48-4

Product Name

Homocapsaicin

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+

InChI Key

JKIHLSTUOQHAFF-VQHVLOKHSA-N

SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Synonyms

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-Decenamide; (7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyl-7-decenamide; E-Homocapsaicin; Homocapsaicin

Canonical SMILES

CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Pain Management:

  • Analgesic Effects: Studies indicate that homocapsaicin can act as an analgesic by initially causing a burning sensation, followed by desensitization of pain receptors . This mechanism is being explored for topical pain relief in conditions like arthritis, neuralgia, and post-surgical pain .

Anti-inflammatory Effects:

  • Modulating Inflammation: Research suggests that homocapsaicin can modulate inflammatory responses by influencing various signaling pathways . This potential is being investigated for managing inflammatory conditions like psoriasis and inflammatory bowel disease .

Cancer Research:

  • Anti-tumor Activity: Studies have shown that homocapsaicin exhibits anti-tumor activity against various cancer cell lines . The mechanisms by which it may exert these effects are still under investigation, but research suggests it may induce cell death and inhibit cancer cell growth and proliferation .

Other Potential Applications:

  • Neurological Disorders: Early research suggests that homocapsaicin might play a role in neuroprotection and neurodegenerative diseases like Alzheimer's and Parkinson's . However, more research is needed to understand its potential therapeutic effects in these areas.
  • Obesity and Metabolic Disorders: Some studies suggest that homocapsaicin may promote thermogenesis (heat production) and influence satiety, potentially impacting weight management and metabolic health . However, further investigation is necessary to confirm its efficacy and develop evidence-based applications.

Homocapsaicin is a member of the capsaicinoid family, which are compounds responsible for the pungency of chili peppers, particularly from the Capsicum genus. Structurally, homocapsaicin is an analog of capsaicin, differing primarily in its longer alkyl side chain. It has a molecular formula of C18_{18}H27_{27}NO3_3 and a molecular weight of approximately 305.4 g/mol. This compound is characterized as a lipophilic, colorless, and odorless crystalline to waxy substance. On the Scoville scale, homocapsaicin has a pungency rating of about 8,600,000 Scoville heat units, which is roughly half that of capsaicin itself .

Homocapsaicin is primarily found in various species of chili peppers, including Capsicum annuum, Capsicum chinense, and Capsicum frutescens. It is considered an irritant and interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, which mediates sensations of heat and pain .

Typical of organic compounds. Key reactions include:

  • Oxidation: Homocapsaicin can be oxidized to form quinones and other derivatives.
  • Hydroxylation: This process involves the addition of hydroxyl groups to the molecule, which can alter its biological activity and solubility .
  • Dehydrogenation: This reaction may lead to the formation of various metabolites that could have different pharmacological properties .

These reactions are essential for understanding both the metabolism of homocapsaicin in biological systems and its potential applications in pharmacology.

Homocapsaicin exhibits significant biological activity primarily through its interaction with the TRPV1 receptor. When homocapsaicin binds to this receptor, it induces sensations of heat or pain, which can lead to various physiological responses such as:

  • Analgesic Effects: Due to its ability to modulate pain pathways, homocapsaicin has been studied for its potential use in pain management therapies.
  • Anti-inflammatory Properties: By influencing inflammatory mediators through TRPV1 activation, homocapsaicin may reduce inflammation in certain contexts .
  • Thermoregulation: The compound’s interaction with TRPV1 also plays a role in thermoregulation processes within the body.

The synthesis of homocapsaicin can be approached through several methods:

  • Natural Extraction: Homocapsaicin can be isolated from chili peppers using solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Synthesis: Laboratory synthesis typically involves the condensation of vanillylamine with branched-chain fatty acids. This method allows for variations in the alkyl chain length and functional groups to create analogs with different properties .
  • Enzymatic Synthesis: Utilizing enzymes such as lipases can facilitate the formation of homocapsaicin from non-toxic substrates, providing an environmentally friendly alternative to traditional chemical synthesis methods .

Homocapsaicin has several applications across various fields:

  • Pharmaceuticals: Its analgesic and anti-inflammatory properties make it a candidate for developing pain relief medications.
  • Food Industry: As a natural flavoring agent, it enhances the pungency and flavor profile of food products.
  • Cosmetics: Due to its irritant properties, it is sometimes included in topical formulations aimed at improving blood circulation or providing a warming sensation .

Research into the interactions of homocapsaicin has revealed insights into its pharmacodynamics:

  • TRPV1 Activation: Studies show that homocapsaicin activates TRPV1 receptors similarly to capsaicin but with varying potency depending on structural modifications.
  • Metabolic Pathways: Investigations into how homocapsaicin is metabolized by cytochrome P450 enzymes indicate that it undergoes complex transformations that affect its biological activity and potential toxicity .

These studies highlight the importance of understanding how homocapsaicin interacts within biological systems to harness its therapeutic potential effectively.

Homocapsaicin shares structural similarities with other capsaicinoids. Below is a comparison with some notable compounds:

Compound NameStructure CharacteristicsPungency (SHU)Unique Features
CapsaicinTrans-8-methyl-N-vanillyl-6-nonenamide16,000,000Most potent capsaicinoid; primary component in peppers.
DihydrocapsaicinLacks one double bond in alkyl chain10,000,000Less pungent than capsaicin but still significant.
NordihydrocapsaicinShorter alkyl chain compared to capsaicin5,000,000Exhibits unique metabolic pathways.
HomodihydrocapsaicinSimilar structure to dihydrocapsaicin7,500,000Contains additional functional groups affecting activity.

Homocapsaicin's unique structural feature—a longer alkyl side chain—distinguishes it from these similar compounds while contributing to its distinct biological effects and applications.

Physical Description

Solid

XLogP3

4.1

Melting Point

64.5-65.5°C

UNII

S5KLC0JPH3

Other CAS

58493-48-4

Wikipedia

Homocapsaicin
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide

Dates

Modify: 2024-04-14

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